Pentaerythrityl tetrabromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.13e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2,2-bis(bromomethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br4/c6-1-5(2-7,3-8)4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSVBCSOQFXYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(CBr)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062916 | |

| Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3229-00-3 | |

| Record name | 1,3-Dibromo-2,2-bis(bromomethyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3229-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003229003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythrityl tetrabromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,3-dibromo-2,2-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromo-2,2-bis(bromomethyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Pentaerythrityl tetrabromide chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to pentaerythrityl tetrabromide. This document is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and materials science.

Core Chemical Properties and Structure

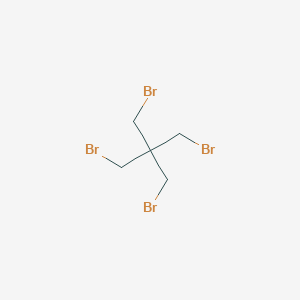

This compound, also known by its synonym tetrakis(bromomethyl)methane, is a brominated derivative of pentaerythritol.[1] It is a versatile chemical intermediate used in a variety of synthetic applications.[2] Its chemical structure consists of a central quaternary carbon atom bonded to four bromomethyl groups.

Chemical Structure

The molecular formula for this compound is C₅H₈Br₄.[1][3]

Diagram 1: Chemical Structure of this compound

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Weight | 387.73 g/mol [1][2][4] |

| Appearance | White to almost white crystalline powder[2][3] |

| Melting Point | 158-160 °C[2][4][5][6] |

| Boiling Point | 305-306 °C[4][5][6] |

| Density | 2.596 g/mL at 25 °C[4][5][6] |

| Solubility | Insoluble in water[5] |

| Flash Point | 152.5 °C[5] |

| Vapor Pressure | 0.00976 mmHg at 25 °C[5] |

| Refractive Index | 1.6208 (estimate)[5] |

| CAS Number | 3229-00-3[1][2][3][5][6][7] |

| EINECS Number | 221-764-3[4][8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from pentaerythritol. The first step is the formation of a sulfonate ester intermediate, followed by a nucleophilic substitution with bromide.

Diagram 2: Synthetic Workflow for this compound

Detailed Methodology:

This protocol is adapted from a procedure published in Organic Syntheses.[9]

Step 1: Preparation of Pentaerythrityl Benzenesulfonate

-

In a 5-liter three-necked round-bottomed flask equipped with a powerful mechanical stirrer, a thermometer, and a 1-liter dropping funnel, place 130 g (0.96 mole) of technical grade pentaerythritol and 650 ml of pyridine.[9]

-

Start the stirrer and add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise to the suspension at a rate that maintains the reaction temperature between 30-35°C. This addition typically takes about 2 hours.[9]

-

After the addition is complete, stir the resulting slurry at 40°C for 1 hour.[9]

-

Slowly add the slurry to a vigorously stirred solution of 800 ml of concentrated hydrochloric acid in 1 liter of water and 2 liters of methanol.[9]

-

Cool the resulting suspension of granular white pentaerythrityl benzenesulfonate with 500 g of ice, filter with suction, and wash with 5 liters of water, followed by 1 liter of cold methanol in two portions.[9]

Step 2: Synthesis of this compound

-

Add the crude, slightly wet pentaerythrityl benzenesulfonate to 1 liter of diethylene glycol in a 4-liter Erlenmeyer flask equipped with a Hershberg stirrer.[9]

-

Add 600 g (5.8 moles) of sodium bromide to the mixture.[9]

-

Heat the mixture in an oil bath at 140–150°C with slow stirring (60–120 rpm) overnight.[9]

-

Allow the resulting orange mixture to cool to approximately 90°C, then rapidly add 2 liters of ice water with stirring.[9]

-

Finally, cool the mixture to 10°C by the direct addition of ice.[9]

-

Filter the precipitate with suction, wash with 2 liters of water, and press dry. The yield is a crude tan crystalline solid.[9]

Purification

-

Dissolve the crude solid in 2 liters of boiling acetone and filter by gravity through a steam-heated funnel.[9]

-

Upon cooling, the solution will deposit colorless, glistening plates of this compound.[9]

-

Filter the crystals with suction and wash with 100 ml of cold 95% ethanol.[9]

-

Further concentration and cooling of the mother liquor can yield additional product.[9]

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography (GC)

Purity is often reported as >98.0% (GC).[3] While a specific detailed protocol for this compound is not provided in the search results, a general approach for a related compound, pentaerythrityl tetrastearate, suggests that a non-polar column such as an HP-5ms could be used with a temperature program ramping up to around 320°C.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key method for structural confirmation. The ¹H NMR spectrum of this compound is expected to show a singlet for the eight equivalent protons of the four -CH₂Br groups.[11]

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis. Its primary applications include:

-

Flame Retardants: Its high bromine content makes it a valuable component in the formulation of flame retardants.[2]

-

Organic Synthesis Intermediate: The four reactive bromine atoms can be readily substituted, making it a versatile starting material for the synthesis of more complex molecules.[2] It is used as a flexible organic linker to construct three-dimensional molecular frameworks like dendrimers and metal-organic frameworks (MOFs).[5][6]

-

Synthesis of Spiro Compounds: It is used as a starting material in the synthesis of spiropentane.[5][6]

-

Pharmaceutical and Materials Science: Its unique structure makes it a valuable component in the development of new medications and advanced materials.[5]

References

- 1. This compound | 3229-00-3 | FP69843 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Pentaerythritol tetrabromide 96 3229-00-3 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 3229-00-3 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound(3229-00-3) 1H NMR spectrum [chemicalbook.com]

Synthesis of Pentaerythrityl Tetrabromide from Pentaerythritol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentaerythryl tetrabromide from pentaerythritol, a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] This document details established experimental protocols, presents quantitative data in a clear, comparative format, and visualizes the reaction pathways and experimental workflows.

Introduction

Pentaerythrityl tetrabromide, also known as 1,3-dibromo-2,2-bis(bromomethyl)propane, is a versatile organic compound with the chemical formula C(CH₂Br)₄.[2] Its structure, featuring a central carbon atom bonded to four bromomethyl groups, makes it a valuable building block in organic synthesis. It is utilized as a flexible organic linker for creating three-dimensional molecular frameworks like dendrimers and metal-organic frameworks (MOFs). Furthermore, it serves as a starting material in the synthesis of spiropentane and its derivatives, which have potential applications in pharmaceuticals, agrochemicals, and materials science.

This guide focuses on the common and reliable methods for the synthesis of pentaerythryl tetrabromide from pentaerythritol, providing the necessary details for replication and optimization in a laboratory setting.

Synthetic Routes

Two primary methods for the synthesis of this compound from pentaerythritol are well-documented:

-

Two-Step Synthesis via a Sulfonate Ester Intermediate: This is a widely used and reliable method that proceeds through the formation of pentaerythritol tetrabenzenesulfonate, which is then converted to the tetrabromide.

-

Direct Bromination with Phosphorus Tribromide: This method offers a more direct route to the final product.

Reaction Mechanism

The conversion of pentaerythritol to this compound via the sulfonate ester intermediate involves two key steps:

-

Esterification: The hydroxyl groups of pentaerythritol react with benzenesulfonyl chloride in the presence of a base like pyridine. This reaction forms pentaerythritol tetrabenzenesulfonate, converting the hydroxyl groups into good leaving groups (benzenesulfonates).

-

Nucleophilic Substitution: The benzenesulfonate groups are then displaced by bromide ions from a source such as sodium bromide in a high-boiling solvent like diethylene glycol. This is a classic example of an Sₙ2 reaction, where the bromide ion acts as the nucleophile.

The direct bromination with phosphorus tribromide is also a nucleophilic substitution reaction where the phosphorus tribromide activates the hydroxyl groups for substitution by bromide ions.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈Br₄[2][3] |

| Molecular Weight | 387.73 g/mol [3] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 158-160 °C[3] |

| Boiling Point | 305-306 °C[3] |

| Density | 2.596 g/mL at 25 °C |

| Solubility | Insoluble in water[3] |

Table 2: Comparison of Synthetic Protocols

| Parameter | Two-Step Method (via Sulfonate Ester) | Direct Bromination (with PBr₃) |

| Starting Materials | Pentaerythritol, Benzenesulfonyl Chloride, Pyridine, Sodium Bromide | Pentaerythritol, Phosphorus Tribromide |

| Key Reagents | Pyridine, Diethylene Glycol | None |

| Reaction Temperature | Step 1: 30-40°C; Step 2: 140-150°C | 170-180°C |

| Reaction Time | Step 1: ~3 hours; Step 2: Overnight | 20 hours |

| Overall Yield | 68-78% | 69-76% |

| Purification Method | Recrystallization from acetone or ethanol | Extraction with ethanol and recrystallization |

Experimental Protocols

Two-Step Synthesis via Pentaerythritol Tetrabenzenesulfonate

This procedure is adapted from Organic Syntheses.

Step 1: Synthesis of Pentaerythritol Tetrabenzenesulfonate

-

In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 130 g (0.96 mole) of technical grade pentaerythritol and 650 mL of pyridine.

-

With vigorous stirring, add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise, maintaining the temperature below 30–35 °C. The addition should take about 2 hours.

-

After the addition is complete, stir the resulting slurry at 40 °C for 1 hour.

-

Slowly add the slurry to a vigorously stirred solution of 800 mL of concentrated hydrochloric acid in 1 L of water and 2 L of methanol.

-

Cool the suspension with ice, filter the white precipitate of pentaerythritol tetrabenzenesulfonate, and wash it with water and then cold methanol.

Step 2: Synthesis of this compound

-

In a 4-L Erlenmeyer flask equipped with a stirrer, add the crude, wet pentaerythritol tetrabenzenesulfonate to 1 L of diethylene glycol.

-

Add 600 g (5.8 moles) of sodium bromide to the mixture.

-

Heat the mixture in an oil bath at 140–150 °C with slow stirring overnight.

-

Allow the orange mixture to cool to about 90 °C and then rapidly add 2 L of ice water with stirring.

-

Cool the mixture to 10 °C with the direct addition of ice.

-

Filter the crude tan crystalline solid, wash it with water, and press it dry.

-

Recrystallize the crude product from boiling acetone to yield colorless glistening plates of this compound. The combined yield is typically 228–260 g (68–78%).

Direct Bromination with Phosphorus Tribromide

This procedure is also adapted from Organic Syntheses.

-

Place 125 g (0.92 mole) of dry pentaerythritol in a 500-cc round-bottomed flask fitted with a reflux condenser.

-

Heat the flask on a steam bath and cautiously add 500 g (1.85 moles) of freshly distilled phosphorus tribromide from a dropping funnel.

-

Replace the steam bath with an oil bath and gradually raise the temperature to 170–180 °C.

-

Heat the reaction mixture at this temperature for 20 hours.

-

Transfer the orange-red reaction mixture to a beaker containing 1 L of cold water and stir thoroughly.

-

Filter the red, flocculent material and wash it several times with hot water, followed by cold 95% ethyl alcohol.

-

Dry the material and extract it exhaustively with 95% alcohol in a Soxhlet extractor.

-

Pentaerythrityl bromide separates from the alcohol upon cooling. Collect the crystals by suction filtration. The yield of the crude product is 245–270 g (69–76%).

-

The crude product can be further purified by recrystallization from 95% alcohol.

Visualizations

Reaction Pathway

Caption: Figure 1: Two-Step Synthesis of this compound

Experimental Workflow

Caption: Figure 2: Workflow for the Two-Step Synthesis

References

Pentaerythrityl Tetrabromide: A Comprehensive Technical Guide

CAS Number: 3229-00-3

This technical guide provides an in-depth overview of Pentaerythrityl tetrabromide, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and material science. This document covers its chemical and physical properties, safety data, experimental protocols for its synthesis, and its mechanism of action in key applications.

Chemical and Physical Properties

This compound, also known as tetrakis(bromomethyl)methane, is a white crystalline solid.[1] Its core physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.

| Property | Value | References |

| Molecular Formula | C5H8Br4 | [2][3] |

| Molecular Weight | 387.73 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 158-160 °C | [2][4] |

| Boiling Point | 305-306 °C | [2][4] |

| Density | 2.596 g/mL at 25 °C | [2][4] |

| Water Solubility | Insoluble | [2] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [2] |

Safety and Handling

The safety profile of this compound requires careful consideration in a laboratory or industrial setting. While some safety data sheets indicate it is not a hazardous substance, others provide specific GHS classifications.[2][6] It is prudent to handle this chemical with the appropriate precautions as outlined below.

GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 |

Source: ChemicalBook[2]

Precautionary Statements and First Aid

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |

Source: ChemicalBook[2]

A general workflow for the safe handling of this compound is illustrated in the diagram below.

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of pentaerythritol with a brominating agent. The following protocol is a representative example.[7]

Materials

-

Pentaerythritol

-

Pyridine

-

Benzenesulfonyl chloride

-

Diethylene glycol

-

Sodium bromide

-

Acetone

-

Ethanol

-

Hydrochloric acid

-

Ice

Procedure

-

Step 1: Synthesis of Pentaerythritol Tetrabenzenesulfonate: In a suitable reaction vessel, dissolve pentaerythritol in pyridine. Slowly add benzenesulfonyl chloride to the mixture while maintaining the temperature below 35°C. After the addition is complete, stir the reaction mixture at 40°C for 3 hours. Cool the mixture and precipitate the product by adding it to ice water. Filter and wash the precipitate.

-

Step 2: Bromination: In a separate flask, add the dried pentaerythritol tetrabenzenesulfonate from Step 1 to diethylene glycol and sodium bromide. Heat the mixture with stirring at 140-150°C for approximately 14 hours.

-

Step 3: Isolation and Purification: Cool the reaction mixture and precipitate the crude this compound by adding the mixture to ice water. Filter the precipitate, wash it with water, and dry it. Recrystallize the crude product from acetone to obtain purified this compound.

The overall workflow for this synthesis is depicted in the following diagram.

Caption: A simplified workflow for the synthesis of this compound.

Applications and Mechanism of Action

This compound is a valuable intermediate in organic synthesis and material science.[2] Its applications include its use as a building block for dendrimers, metal-organic frameworks (MOFs), and in the synthesis of spiropentane.[2][8] It is also utilized in the pharmaceutical industry as an intermediate for various compounds.[2]

One of the notable applications of brominated compounds like this compound is as a flame retardant.[1] Halogenated flame retardants primarily act in the gas phase to interrupt the combustion cycle.

Mechanism of Action as a Flame Retardant

During the combustion of a polymer, high-energy radicals, such as hydroxyl (•OH) and hydrogen (•H) radicals, are generated and propagate the fire.[9] Brominated flame retardants release hydrogen bromide (HBr) at elevated temperatures. The HBr then interferes with the radical chain reactions in the flame, effectively quenching the fire. The key reactions are:

-

HBr + •OH → H₂O + •Br

-

HBr + •H → H₂ + •Br

-

•Br + RH (polymer) → HBr + •R (polymer radical)

The bromine radical (•Br) is less reactive than the •OH and •H radicals, thus slowing down the combustion process.[9] This mechanism is illustrated in the diagram below.

Caption: Mechanism of action for a brominated flame retardant.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Pentaerythritol tetrabromide 96 3229-00-3 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 3229-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 3229-00-3 [chemicalbook.com]

- 9. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]

Solubility Profile of Pentaerythrityl Tetrabromide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid compound like Pentaerythrityl tetrabromide in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound, with its four bromo-methyl groups attached to a central quaternary carbon, possesses a non-polar character. Therefore, it is expected to exhibit greater solubility in non-polar or weakly polar organic solvents and limited solubility in highly polar solvents like water.

Qualitative Solubility Data

Based on available literature and chemical data sheets, the solubility of this compound can be qualitatively summarized. It is consistently reported as being insoluble in water.[1][2] Its use as a recrystallization solvent from boiling acetone indicates a significant increase in solubility with temperature in this solvent.[3]

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Qualitative Solubility | Source |

| Water | Highly Polar Protic | Insoluble | [1][2] |

| Acetone (boiling) | Polar Aprotic | Soluble | [3] |

| Ethanol (cold 95%) | Polar Protic | Insoluble/Slightly Soluble (used as a wash) | [3] |

Note: The solubility in cold ethanol is inferred from its use as a wash during the recrystallization process, suggesting the compound is not readily soluble under these conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent at a specific temperature. This method is a standard and reliable approach for generating quantitative solubility data.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm)

-

Pre-weighed glass vials with solvent-resistant caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check that excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the mixture to settle for a short period within the temperature-controlled environment for any undissolved solid to precipitate.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a solvent-resistant filter. This step is critical to avoid crystallization of the solute during transfer.

-

Immediately transfer the filtered, saturated solution into a pre-weighed and labeled glass vial.

-

-

Solvent Evaporation:

-

Record the exact weight of the vial containing the saturated solution.

-

Remove the solvent under a gentle stream of inert gas or by using a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Continue the evaporation process until a constant weight of the dried solid is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the empty vial and the mass of the dried solid from the total mass of the vial with the solution.

-

The solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing any work.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in a broad range of common organic solvents remains to be fully documented in publicly accessible literature, its qualitative profile suggests solubility in at least hot acetone and insolubility in water. For researchers and professionals requiring precise solubility data for specific applications, the provided experimental protocol offers a robust method for its determination. The generation of such data would be a valuable contribution to the chemical community, facilitating the wider application of this versatile chemical intermediate.

References

"spectroscopic data of Pentaerythrityl tetrabromide (NMR, FTIR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pentaerythrityl tetrabromide (CAS No: 3229-00-3), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Due to the molecule's high symmetry, the spectra are relatively simple.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits a single sharp singlet, indicating that all eight protons are chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 3.61 | Singlet | CDCl₃ |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum in CDCl₃ shows two distinct signals, corresponding to the quaternary central carbon and the four equivalent brominated methylene (-CH₂Br) carbons.

| Chemical Shift (δ) ppm | Carbon Type | Solvent |

| 42.1[1] | Quaternary Carbon (C) | CDCl₃ |

| 32.7[1] | Methylene Carbon (-CH₂Br) | CDCl₃ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 10-15 ppm, pulse width of 30-45°, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Typical parameters: spectral width of 200-250 ppm, pulse width of 30°, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 256 or more).

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals characteristic vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950[2] | Medium | C-H stretch (asymmetric and symmetric) |

| 1460[2] | Medium | CH₂ scissoring |

| 1380[2] | Medium | CH₂ wagging |

| 1282, 1280[2][3] | Strong | CH₂ twisting |

| 1217, 1215[2][3] | Strong | CH₂ twisting |

| 722, 725[2][3] | Strong | CH₂ rocking |

| 608, 605[2][3] | Strong | C-Br stretch |

| 532, 530[2][3] | Strong | C-Br stretch |

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) leads to distinctive isotopic patterns for bromine-containing fragments.

| m/z | Relative Intensity | Proposed Fragment |

| 309 / 307[4][5] | High | [M - CH₂Br]⁺ |

| 229 / 227[4][5] | High | [M - CH₂Br - HBr]⁺ |

| 149 / 147[4][5] | Medium | [C₅H₅Br]⁺ |

| 68[4][5] | High | [C₅H₈]⁺ |

Note: The molecular ion [M]⁺ is often of very low abundance or not observed due to extensive fragmentation.

Experimental Protocol: Mass Spectrometry

Sample Introduction:

-

Direct Insertion Probe (DIP):

-

Place a small amount of the solid sample into a capillary tube.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample.

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: An electron ionization mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Typical Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Rate: 1-2 scans/second.

-

Data Analysis:

-

Identify the major fragment ions in the mass spectrum.

-

Analyze the isotopic patterns to confirm the number of bromine atoms in each fragment.

-

Propose fragmentation pathways consistent with the observed peaks.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Pentaerythrityl Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl tetrabromide (PETB), a brominated derivative of pentaerythrityl, is a compound of significant interest in various fields, including its potential applications in the development of new materials and pharmaceuticals. Understanding its thermal stability and decomposition profile is crucial for its safe handling, processing, and for predicting its behavior under various thermal stress conditions. This technical guide provides a comprehensive overview of the available data on the thermal properties of PETB, outlines general experimental protocols for its analysis, and discusses its decomposition products.

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not widely available in the reviewed literature, this guide establishes a framework for such analysis based on standard methodologies and the known properties of the compound.

Core Physical Properties

A summary of the key physical properties of this compound is provided in the table below. These values are essential for understanding the compound's behavior at different temperatures.

| Property | Value | Source(s) |

| Melting Point | 158-160 °C | |

| Boiling Point | 305-306 °C | |

| Molecular Formula | C(CH₂Br)₄ | [1] |

| Appearance | White to off-white crystalline solid |

Thermal Stability and Decomposition

This compound is generally stable under standard conditions. However, upon heating, it will undergo thermal decomposition.

Hazardous Decomposition Products

The primary hazardous substances released during the thermal decomposition of this compound are:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen bromide (HBr)

It is imperative to handle the thermal decomposition of this compound in a well-ventilated area, preferably within a fume hood, to avoid exposure to these toxic gases.

Experimental Protocols for Thermal Analysis

To determine the specific thermal decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following sections describe generalized experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the onset and completion of decomposition, as well as the percentage of mass loss at various stages.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Allow the system to equilibrate at a starting temperature, for example, 30°C.

-

-

Thermal Program:

-

Heat the sample from the initial temperature to a final temperature of approximately 600°C.

-

A constant heating rate of 10°C/min is commonly used.

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will plot the percentage of weight loss versus temperature.

-

The onset of decomposition is identified as the temperature at which a significant deviation from the baseline weight is observed.

-

The derivative of the TGA curve (DTG) can be used to determine the temperature of the maximum rate of weight loss.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. This analysis can identify endothermic and exothermic events such as melting and decomposition.

Methodology:

-

Sample Preparation: Weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

-

-

Thermal Program:

-

Heat the sample from the initial temperature to a temperature above its decomposition range (e.g., 400°C) at a controlled rate, typically 10°C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

The onset temperature and peak temperature of these transitions provide critical information about the thermal events.

-

Proposed Decomposition Pathway

Without specific experimental data from techniques like TGA-FTIR or Pyrolysis-GC-MS, a detailed decomposition pathway for this compound can only be proposed based on its chemical structure. The C-Br bonds are expected to be the weakest bonds in the molecule and are likely the initial sites of homolytic cleavage upon heating. This would lead to the formation of radical intermediates, which would then undergo further reactions to form the observed decomposition products.

Conclusion

This technical guide has summarized the currently available information on the thermal stability and decomposition of this compound. While key physical properties are known, there is a clear need for detailed experimental studies employing TGA and DSC to fully characterize its thermal decomposition profile. The general experimental protocols and proposed decomposition pathway provided herein serve as a foundation for future research in this area. Such studies are essential for ensuring the safe and effective application of this compound in all relevant fields.

References

Pentaerythrityl Tetrabromide: A Core Building Block in Advanced Polymer Chemistry

An In-depth Technical Guide for Researchers and Polymer Scientists

Pentaerythrityl tetrabromide (PETB), a versatile organobromine compound, is emerging as a critical building block in the development of advanced polymeric materials. Its unique tetra-functional structure, where four bromine atoms are bonded to a central pentaerythrityl core, imparts desirable properties to polymers, most notably enhanced flame retardancy. Beyond its role as a flame retardant, PETB serves as a valuable initiator, core molecule, and crosslinking agent in the synthesis of complex polymer architectures such as star polymers and hyperbranched polymers. This technical guide provides a comprehensive overview of the applications of this compound in polymer chemistry, detailing experimental protocols, summarizing key performance data, and illustrating the underlying chemical mechanisms.

This compound as a Flame Retardant

The high bromine content of this compound makes it an effective flame retardant for a variety of polymers. It operates through both gas-phase and condensed-phase mechanisms to inhibit the combustion cycle.

Mechanism of Flame Retardancy

During the thermal decomposition of a polymer containing PETB, the carbon-bromine bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals in the gas phase, which are the primary drivers of the combustion chain reaction. This interruption of the radical chain reaction reduces the flame intensity and slows the spread of the fire.

In the condensed phase, the decomposition of PETB can promote the formation of a char layer on the polymer surface. This char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds.

The following diagram illustrates the gas-phase flame retardant mechanism of PETB.

Caption: Gas-phase flame retardant mechanism of this compound.

Performance Data

The effectiveness of a flame retardant is often quantified using metrics such as the Limiting Oxygen Index (LOI) and data from cone calorimetry, including peak heat release rate (pHRR), total heat release (THR), and time to ignition (TTI). While specific data for polymers containing solely PETB is limited in publicly available literature, studies on related pentaerythrityl-based flame retardants and brominated flame retardants in general demonstrate significant improvements in the fire safety of various polymers.

For instance, in a study on wood-flour/polypropylene composites, the addition of a flame retardant system containing pentaerythrityl (a precursor to PETB) and ammonium polyphosphate (APP) led to a notable increase in the LOI and a reduction in heat release rates.[1]

| Material | Composition | LOI (%) | pHRR (kW/m²) | THR (MJ/m²) | TTI (s) |

| Wood-flour/Polypropylene Composite (WPC) | Base Material | 20.4 | 757.92 | 123.01 | 15 |

| WPC + APP | 20% APP | 24.0 | 382.59 | - | 17 |

| WPC + APP + PER | 15% APP, 5% PER | 25.3 | 361.45 | - | 18 |

Table 1: Flame retardancy data for Wood-flour/Polypropylene Composites with and without a Pentaerythritol-based flame retardant system.[1] Data for THR was not provided in the source for the flame-retardant compositions.

This compound in Polymer Synthesis

The four reactive bromine atoms on PETB make it an ideal candidate for use as a multifunctional initiator or core molecule in the synthesis of star-shaped and hyperbranched polymers. These architectures offer unique properties compared to their linear counterparts, such as lower solution viscosity, higher solubility, and a high density of terminal functional groups.

Synthesis of Star Polymers

Star polymers can be synthesized using a "core-first" approach where the polymerization of monomers is initiated from a multifunctional core. PETB can serve as a tetra-functional initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2][3]

This protocol is a representative example of how PETB can be used to synthesize a star polymer.

Materials:

-

This compound (PETB)

-

Monomer (e.g., methyl methacrylate, styrene)

-

Copper(I) bromide (CuBr)

-

Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)

-

Solvent (e.g., anisole, toluene)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

The monomer is purified by passing it through a column of basic alumina to remove the inhibitor.

-

In a Schlenk flask equipped with a magnetic stir bar, PETB, CuBr, and the solvent are added.

-

The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.

-

The ligand (PMDETA) is then added via a degassed syringe under a positive pressure of inert gas. The solution should turn homogeneous and colored, indicating the formation of the copper-ligand complex.

-

The purified monomer is then added to the reaction mixture via a degassed syringe.

-

The flask is placed in a preheated oil bath at the desired reaction temperature (e.g., 90 °C for methyl methacrylate).

-

The polymerization is allowed to proceed for a specific time to achieve the desired molecular weight. Samples can be taken periodically to monitor the conversion and molecular weight evolution by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

-

The polymerization is quenched by cooling the flask to room temperature and exposing the mixture to air.

-

The polymer is purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran - THF) and passing it through a column of neutral alumina to remove the copper catalyst.

-

The purified polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

The following diagram illustrates the workflow for the synthesis of a 4-arm star polymer using PETB as an initiator.

Caption: Experimental workflow for the synthesis of a 4-arm star polymer via ATRP.

Synthesis of Hyperbranched Polymers

Hyperbranched polymers can be synthesized through the polycondensation of ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other. While PETB itself is not an ABx monomer, it can be used as a core molecule (B₄ type) in reactions with AB monomers to create hyperbranched structures. Alternatively, PETB can be chemically modified to introduce 'A' functionalities, transforming it into an A₄-type monomer for subsequent polymerization with Bx monomers. The synthesis of hyperbranched polymers often involves a one-pot reaction, making it a more straightforward process compared to the multi-step synthesis of dendrimers.[4][5]

This compound as a Crosslinking Agent

The tetra-functionality of PETB also allows it to be used as a crosslinking agent to create polymer networks. Crosslinking enhances the mechanical properties, thermal stability, and chemical resistance of polymers. In polyurethane synthesis, for example, diols are used as chain extenders. PETB can be chemically modified to create a tetraol, which can then be incorporated into the polyurethane backbone to introduce crosslinking points. This leads to the formation of a thermoset polyurethane with improved properties compared to its linear thermoplastic counterpart.

Conclusion

This compound is a highly versatile and valuable compound in the field of polymer chemistry. Its primary application as a flame retardant significantly enhances the fire safety of a wide range of polymeric materials. Furthermore, its unique tetra-functional structure makes it an excellent building block for the synthesis of advanced polymer architectures, including star-shaped and hyperbranched polymers, and for creating robust crosslinked networks. As the demand for high-performance and safer polymers continues to grow, the applications of this compound are expected to expand, driving further research and innovation in polymer science.

References

- 1. Effect of pentaerythritol on the properties of wood- flour/polypropylene/ammonium polyphosphate composite system :: BioResources [bioresources.cnr.ncsu.edu]

- 2. Atom transfer radical polymerization | Springer Nature Experiments [experiments.springernature.com]

- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 4. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Hyperbranched polymers: advances from synthesis to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Pentaerythrityl Tetrabromide: A Tetravalent Core for Advanced Dendrimer Synthesis in Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional architecture, have emerged as promising nanocarriers for a myriad of biomedical applications, including targeted drug delivery and gene therapy. The choice of the core molecule is a critical determinant of the final dendrimer's properties, such as its size, shape, functionality, and overall stability. Pentaerythrityl tetrabromide, a readily accessible and tetravalent molecule, presents a versatile platform for the divergent synthesis of dendrimers. Its four bromine atoms serve as reactive sites for the attachment of dendritic wedges, enabling the construction of precisely engineered macromolecules. This technical guide provides a comprehensive overview of the use of this compound as a core molecule for dendrimer synthesis, with a focus on its potential in drug delivery applications. Detailed experimental protocols, characterization data, and potential therapeutic applications are discussed to provide a foundational resource for researchers in the field.

Introduction to Dendrimers and the Role of the Core

Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, tree-like structure.[1][2] Their architecture consists of three main components: a central core, layers of repeating branching units called generations, and a periphery of terminal functional groups. This precise, generational growth allows for unparalleled control over molecular weight, size, and surface chemistry, making dendrimers ideal candidates for various biomedical applications.[3][4]

The core molecule is the starting point of dendrimer synthesis and dictates the multiplicity of the first generation, thereby influencing the overall size and shape of the resulting macromolecule.[2] While the core's direct impact on properties like solubility and polarity is generally lower compared to the branches and surface groups, it can bestow unique functionalities.[3] For instance, incorporating specific moieties into the core can introduce fluorescence or encapsulation capabilities.[3]

Pentaerythritol and its derivatives are attractive core molecules due to their symmetry and tetra-functionality.[5] Specifically, this compound offers four reactive sites for the initiation of dendrimer growth through nucleophilic substitution reactions. This tetravalent nature allows for the rapid construction of higher-generation dendrimers with a high density of surface groups, a desirable characteristic for drug delivery applications where high drug loading is advantageous.[6]

Synthesis of Dendrimers from a this compound Core

The synthesis of dendrimers from a this compound core typically follows a divergent approach.[2][7] This method involves the stepwise growth of the dendrimer from the core outwards, with each step adding a new generation.[7] The most common strategy involves the reaction of the tetra-functional alkyl halide core with a diamine, such as ethylenediamine, to form the first generation. Subsequent generations are built by reacting the terminal amine groups with a suitable monomer, like methyl acrylate, followed by amidation with another diamine.

General Reaction Scheme

The synthesis of a polyamidoamine (PAMAM) dendrimer from a this compound core can be conceptualized in the following steps:

-

Core Reaction (Generation 0): this compound is reacted with a large excess of a diamine (e.g., ethylenediamine) via nucleophilic substitution to replace the bromine atoms with the diamine, resulting in a tetra-amine-terminated core.

-

Generation 0.5 Synthesis: The primary amine groups of the core are reacted with an acrylate derivative (e.g., methyl acrylate) through a Michael addition reaction to form an ester-terminated dendrimer.

-

Generation 1.0 Synthesis: The terminal ester groups are then reacted with an excess of a diamine (e.g., ethylenediamine) via an amidation reaction to create the next generation of amine-terminated dendrimer.

This two-step process of Michael addition and amidation is repeated to build subsequent generations.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of a Generation 1.0 PAMAM dendrimer using a this compound core.

Protocol 1: Synthesis of the Tetra-amine Core (Generation 0)

-

Materials:

-

This compound (1 equivalent)

-

Ethylenediamine (large excess, e.g., 40 equivalents)

-

Methanol (solvent)

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the large excess of ethylenediamine to the solution.

-

Heat the reaction mixture to reflux and maintain for 48-72 hours.

-

After cooling to room temperature, remove the excess ethylenediamine and methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by a suitable method, such as column chromatography or precipitation, to yield the pure tetra-amine core.

-

Protocol 2: Synthesis of Generation 0.5 Ester-Terminated Dendrimer

-

Materials:

-

Tetra-amine core (1 equivalent)

-

Methyl acrylate (excess, e.g., 8 equivalents)

-

Methanol (solvent)

-

-

Procedure:

-

Dissolve the tetra-amine core in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add methyl acrylate dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 48 hours.

-

Remove the excess methyl acrylate and methanol under reduced pressure to obtain the Generation 0.5 ester-terminated dendrimer.

-

Protocol 3: Synthesis of Generation 1.0 Amine-Terminated Dendrimer

-

Materials:

-

Generation 0.5 ester-terminated dendrimer (1 equivalent)

-

Ethylenediamine (large excess, e.g., 80 equivalents)

-

Methanol (solvent)

-

-

Procedure:

-

Dissolve the Generation 0.5 dendrimer in methanol in a round-bottom flask.

-

Add the large excess of ethylenediamine to the solution.

-

Stir the reaction mixture at room temperature for 72 hours.

-

Remove the excess ethylenediamine and methanol under reduced pressure.

-

Purify the resulting Generation 1.0 amine-terminated dendrimer using an appropriate method, such as dialysis or precipitation.

-

Characterization of this compound-Based Dendrimers

Thorough characterization is essential to confirm the successful synthesis and purity of each dendrimer generation. A combination of spectroscopic and analytical techniques is typically employed.[4][8]

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To confirm the chemical structure and generational growth. | Disappearance of signals corresponding to the starting material and appearance of new signals for the product at each step. Integration of proton signals can be used to confirm the number of repeating units. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | Observation of characteristic absorption bands for N-H (amines), C=O (amides and esters), and C-Br bonds, and their appearance or disappearance at each synthetic step. |

| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | To determine the molecular weight and assess monodispersity. | A single major peak corresponding to the theoretical molecular weight of the desired dendrimer generation, confirming a low polydispersity index. |

| Size Exclusion Chromatography (SEC) | To determine the molecular weight distribution and purity. | A narrow, symmetrical peak indicating a monodisperse product. |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter of the dendrimers in solution. | An increase in particle size with each successive generation. |

Quantitative Data and Properties

While specific quantitative data for dendrimers synthesized from a this compound core is not extensively reported in the literature, data from structurally similar PAMAM dendrimers with other tetra-functional cores can provide valuable comparative insights.[6]

Table 1: Theoretical and Experimental Properties of Amine-Terminated PAMAM Dendrimers (Illustrative)

| Generation | Theoretical Molecular Weight ( g/mol ) | Number of Surface Groups | Hydrodynamic Diameter (nm) (Typical Range) |

| G0 (Core) | ~400 (for tetra-amine core) | 4 | ~1.0 - 1.5 |

| G1 | ~1,400 | 8 | ~1.5 - 2.5 |

| G2 | ~3,200 | 16 | ~2.5 - 3.5 |

| G3 | ~6,900 | 32 | ~3.5 - 4.5 |

| G4 | ~14,200 | 64 | ~4.5 - 5.5 |

Note: The values in this table are illustrative and can vary based on the specific synthesis conditions and purification methods.

Table 2: Drug Loading and Encapsulation Efficiency (Illustrative Examples with PAMAM Dendrimers)

| Drug | Dendrimer Generation | Loading Capacity (% w/w) | Encapsulation Efficiency (%) |

| Doxorubicin | G4 PAMAM | 5-15 | 60-90 |

| Methotrexate | G3 PAMAM | 10-20 | 70-95 |

| Paclitaxel | G4 PAMAM | 2-10 | 50-80 |

Note: Drug loading and encapsulation efficiency are highly dependent on the drug's physicochemical properties, the dendrimer generation, surface functionality, and the loading method used.

Applications in Drug Delivery

Dendrimers synthesized from a this compound core, particularly those with amine or other functionalizable surface groups, hold significant promise for various drug delivery applications.

-

Enhanced Drug Solubility: The interior hydrophobic pockets and hydrophilic surface of PAMAM dendrimers can encapsulate poorly water-soluble drugs, acting as a "unimolecular micelle" to improve their bioavailability.[5]

-

Targeted Drug Delivery: The surface of the dendrimer can be conjugated with targeting ligands, such as antibodies, peptides, or folic acid, to direct the drug-loaded nanocarrier to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

-

Controlled Release: Drugs can be either physically entrapped within the dendritic architecture or covalently attached to the surface via cleavable linkers (e.g., pH-sensitive or enzyme-labile bonds), allowing for controlled and sustained drug release at the target site.

-

Gene Delivery: Cationic dendrimers can form stable complexes with negatively charged nucleic acids (e.g., siRNA, plasmid DNA) to protect them from degradation and facilitate their delivery into cells for gene therapy applications.[6] Studies with modified pentaerythritol core PAMAM dendrimers have shown high transfection efficiency and low cytotoxicity.[6][9]

Visualizing Dendrimer Synthesis and Function

Diagram 1: Divergent Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. Polyamidoamine dendrimers with a modified Pentaerythritol core having high efficiency and low cytotoxicity as gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]

- 9. pubs.acs.org [pubs.acs.org]

The Role of Bromination in Metal-Organic Frameworks: A Technical Guide for Researchers

An In-depth Exploration of Post-Synthetic Modification for Advanced Applications

Introduction

The field of metal-organic frameworks (MOFs) has garnered significant attention for its potential in diverse applications, including gas storage, catalysis, and drug delivery. The tunability of MOF properties through the careful selection of metal nodes and organic linkers is a key driver of this interest. This technical guide addresses the use of brominated compounds, specifically focusing on post-synthetic bromination as a strategic approach to functionalize MOFs. While the direct use of pentaerythrityl tetrabromide (PETB) as a primary linker in MOF synthesis is not documented in the current scientific literature, the introduction of bromine moieties into MOF structures via post-synthetic modification presents a viable and well-researched alternative for tuning their chemical and physical properties.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the post-synthetic bromination of MOFs, with a particular focus on the well-studied UiO-66 architecture. We will delve into detailed experimental protocols, present quantitative data on the resulting material properties, and explore the potential applications of these functionalized frameworks, particularly in the realm of drug delivery.

This compound as a Linker: A Theoretical Consideration

A thorough review of the existing literature reveals no instances of this compound being successfully employed as a primary organic linker in the synthesis of metal-organic frameworks. Several factors inherent to the structure and reactivity of PETB may contribute to its unsuitability for this purpose:

-

Geometric Constraints: The tetrahedral geometry of PETB, with bromine atoms extending from a central aliphatic carbon, is not conducive to forming the highly ordered, porous structures characteristic of MOFs. Typical MOF linkers are rigid, multitopic ligands (e.g., carboxylates, azoles) that can coordinate with metal centers in a predictable manner to generate extended crystalline networks.

-

Weak Coordination: The carbon-bromine bond is not a typical coordinating group for forming stable linkages with metal centers in MOF synthesis. The primary coordination interactions in MOFs involve stronger bonds, such as those between metal ions and carboxylate or azolate functionalities.

-

Flexibility of Aliphatic Core: The aliphatic nature of the pentaerythrityl core imparts a degree of flexibility that can hinder the formation of crystalline, porous materials. While some MOFs with aliphatic linkers exist, they are less common than their aromatic counterparts due to the challenge of controlling the final structure.

Given these considerations, the focus of this guide will shift to a more practical and scientifically validated method for incorporating bromine into MOF structures: post-synthetic modification.

Post-Synthetic Bromination: A Powerful Tool for MOF Functionalization

Post-synthetic modification (PSM) is a technique used to chemically alter a pre-synthesized MOF, allowing for the introduction of new functional groups without disrupting the overall framework structure. Bromination is a particularly effective PSM strategy that can significantly impact a MOF's properties.

The UiO-66 Family: A Case Study

The UiO-66 series of MOFs, composed of zirconium-based clusters (Zr6O4(OH)4) and dicarboxylate linkers, are renowned for their exceptional thermal and chemical stability. This robustness makes them ideal candidates for post-synthetic modification. Research has demonstrated the successful bromination of UiO-66 analogues containing unsaturated carbon-carbon bonds within their linkers. This process involves the addition of bromine across these bonds, leading to a change in the hybridization of the carbon atoms from sp2 to sp3 and a corresponding alteration of the linker's flexibility.[1][2]

Experimental Protocol: Post-Synthetic Bromination of an Alkene-Containing UiO-66 Analogue

The following protocol is a representative example of the post-synthetic bromination of a UiO-66 analogue containing a stilbene-dicarboxylate linker.

Materials:

-

Pre-synthesized alkene-containing UiO-66 analogue crystals

-

Bromine (Br2)

-

Dichloromethane (CH2Cl2) or other suitable anhydrous solvent

Procedure:

-

A sample of the parent MOF crystals is activated to remove any guest molecules from the pores. This is typically achieved by heating under vacuum.

-

A solution of bromine in an anhydrous solvent (e.g., dichloromethane) is prepared.

-

The activated MOF crystals are immersed in the bromine solution.

-

The reaction is allowed to proceed at room temperature for a specified period (e.g., 24 hours), during which the bromine molecules diffuse into the MOF pores and react with the alkene functionalities of the linkers.

-

After the reaction is complete, the brominated MOF crystals are thoroughly washed with fresh solvent to remove any unreacted bromine and byproducts.

-

The final product is dried under vacuum.

Characterization:

The success of the post-synthetic bromination is typically confirmed through a variety of characterization techniques, including:

-

Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline framework.

-

Thermogravimetric Analysis (TGA): To determine the bromine content and assess the thermal stability of the modified MOF.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify changes in the vibrational modes of the organic linker upon bromination.

-

Nitrogen Adsorption-Desorption Isotherms: To measure the surface area and pore volume of the brominated MOF.

Quantitative Impact of Bromination on MOF Properties

Post-synthetic bromination has a quantifiable impact on the physicochemical properties of MOFs. The following tables summarize key data from studies on brominated UiO-66 analogues.

Table 1: Changes in Textural Properties upon Bromination

| MOF | Linker | BET Surface Area (m²/g) | Pore Diameter (Å) |

| Parent MOF (alkene linker) | 4,4′-stilbene-dicarboxylate | 2900 | 11.9 |

| Brominated MOF | Brominated 4,4′-stilbene-dicarboxylate | 1580 | 10.1 |

| Parent MOF (alkyne linker) | 4,4′-ethynylenedibenzoate | 3280 | - |

| Brominated MOF | Brominated 4,4′-ethynylenedibenzoate | 2000 | - |

Data sourced from Marshall et al. (2016).[1]

Table 2: Changes in Mechanical Properties upon Bromination

| MOF | Linker | Elastic Modulus (GPa) |

| Parent MOF (alkyne linker) | 4,4′-ethynylenedibenzoate | 15.1 (±0.8) |

| Brominated MOF | Brominated 4,4′-ethynylenedibenzoate | 9.3 (±0.6) |

| Parent MOF (alkene linker) | 4,4′-stilbene-dicarboxylate | 11.1 (±0.4) |

| Brominated MOF | Brominated 4,4′-stilbene-dicarboxylate | 8.9 (±0.4) |

Data sourced from Marshall et al. (2016).[1]

The data clearly indicates that bromination leads to a decrease in surface area and pore size, which is attributed to the mechanical contraction of the framework upon the addition of bulky bromine atoms.[1] Interestingly, the elastic modulus also decreases, suggesting that the introduction of sp3-hybridized carbon centers increases the flexibility of the linkers and makes the overall framework more compliant.[1]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of a parent MOF and its subsequent post-synthetic bromination.

Caption: Schematic representation of the change in carbon hybridization of the organic linker upon bromination.

Applications in Drug Delivery and Beyond

The ability to precisely modify the properties of MOFs through post-synthetic bromination opens up new avenues for their application, particularly in the biomedical field.[3] The UiO-66 framework, known for its biocompatibility, is already being explored as a drug delivery vehicle.[4] The introduction of bromine can further enhance its capabilities.

A study by Rojas et al. investigated a family of Zr-based MOFs with different functionalized linkers, including a bromo-functionalized variant, for drug delivery.[5] They loaded the MOFs with the anticancer drug α-cyano-4-hydroxycinnamic acid (α-CHC) and found that the therapeutic effect on HeLa cells was enhanced when the drug was loaded into the MOF.[5] Furthermore, they demonstrated that mechanical amorphization of the bromo-functionalized MOF allowed for a sustained and progressive release of a model fluorescent molecule over 15 days.[5] This highlights the potential of combining linker functionalization with physical processing to achieve controlled drug release profiles.

Beyond drug delivery, the introduction of bromine can also influence other functional properties of MOFs. For instance, bromine functionalization has been shown to improve the selectivity of MOFs for ethane/ethylene separation.[6] The increased polarizability of the Br atom can enhance interactions with specific guest molecules.[6] Halogenated MOFs have also been investigated for their potential in photocatalysis and optoelectronics due to the tunability of their band gaps.

Potential Advantages of Brominated MOFs in Drug Development:

-

Controlled Release: The altered pore size and linker flexibility in brominated MOFs can be exploited to fine-tune the release kinetics of encapsulated drugs.[5]

-

Enhanced Imaging: The presence of heavy atoms like bromine could potentially enhance the contrast of MOF-based imaging agents in techniques like X-ray computed tomography.

-

Tunable Host-Guest Interactions: The introduction of bromine can modify the chemical environment within the MOF pores, potentially leading to stronger or more specific interactions with drug molecules.

Conclusion and Future Outlook

While this compound does not appear to be a viable linker for direct MOF synthesis, the post-synthetic bromination of existing MOF architectures offers a powerful and versatile strategy for tailoring their properties. The well-documented bromination of the robust UiO-66 framework serves as a prime example of how this technique can be used to systematically alter the surface area, pore size, and mechanical flexibility of these materials.

For researchers in drug development, the ability to fine-tune the properties of biocompatible MOFs like UiO-66 through bromination is particularly promising. The demonstrated potential for controlled drug release from a bromo-functionalized MOF underscores the value of this approach. Future research in this area will likely focus on exploring the full potential of brominated MOFs in targeted drug delivery, combination therapies, and advanced diagnostic applications. The continued development of post-synthetic modification techniques will undoubtedly lead to the creation of novel MOF-based materials with precisely engineered functionalities for a wide range of scientific and therapeutic applications.

References

- 1. Surface-functionalized UIO-66-NH2 for dual-drug delivery of vancomycin and amikacin against vancomycin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnetic UiO-66-NH2 Core–Shell Nanohybrid as a Promising Carrier for Quercetin Targeted Delivery toward Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-organic frameworks for biomedical applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles [cd-bioparticles.net]

- 5. Drug delivery and controlled release from biocompatible metal–organic frameworks using mechanical amorphization - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. Redirecting [linkinghub.elsevier.com]

The Carbon-Bromine Bond in Pentaerythrityl Tetrabromide: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals